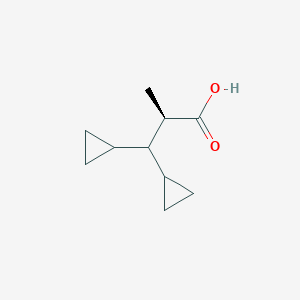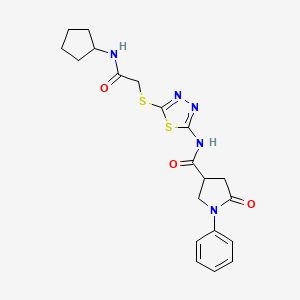![molecular formula C16H23NO2 B2655350 1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone CAS No. 339058-63-8](/img/structure/B2655350.png)
1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone” is a biochemical used for proteomics research . It has a molecular formula of C16H23NO2 and a molecular weight of 261.36 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C16H23NO2 . The average mass is 261.359 Da and the monoisotopic mass is 261.172882 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular formula C16H23NO2 and molecular weight 261.36 .Applications De Recherche Scientifique
Antibacterial Activity : Merugu, Ramesh, and Sreenivasulu (2010) synthesized 1-(4-(piperidin-1-yl)phenyl)ethanone and its derivatives through microwave-assisted synthesis. These compounds exhibited significant antibacterial activity, highlighting their potential in medicinal chemistry and pharmacology (Merugu, Ramesh, & Sreenivasulu, 2010).
Electrochemical Synthesis : Nematollahi and Amani (2011) studied the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone and its role in synthesizing new phenylpiperazine derivatives. This study contributed to developing environmentally friendly methods for synthesizing such compounds in aqueous solutions (Nematollahi & Amani, 2011).
Cytotoxic and Docking Studies : Govindhan et al. (2017) synthesized a compound related to 1-(4-(piperidin-1-yl)phenyl)ethanone and evaluated its cytotoxicity. They also performed molecular docking studies to understand its interaction with human serum albumin, suggesting its potential in drug development and pharmacokinetics (Govindhan et al., 2017).
Hydrogen-bonding Patterns : Balderson et al. (2007) explored the hydrogen-bonding patterns in compounds related to 1-(4-(piperidin-1-yl)phenyl)ethanone, shedding light on their structural and chemical properties. This research has implications for materials science and molecular engineering (Balderson, Fernandes, Michael, & Perry, 2007).
Antileukemic Activity : Vinaya et al. (2012) synthesized and evaluated a series of derivatives of 1-(4-(piperidin-1-yl)phenyl)ethanone for their antileukemic activity. Some compounds showed promising results against human leukemia cells, indicating their potential in cancer research (Vinaya et al., 2012).
Corrosion Inhibition : Hegazy et al. (2012) investigated the use of derivatives of 1-(4-(piperidin-1-yl)phenyl)ethanone as corrosion inhibitors for carbon steel in acidic environments. This research is significant for materials science and industrial applications (Hegazy et al., 2012).
Metabolism Studies : Hvenegaard et al. (2012) conducted a study on the metabolism of a compound structurally related to 1-(4-(piperidin-1-yl)phenyl)ethanone, providing insights into its biochemical transformations and implications for drug metabolism and pharmacokinetics (Hvenegaard et al., 2012).
Propriétés
IUPAC Name |
1-[4-ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-19-16-8-7-14(13(2)18)11-15(16)12-17-9-5-4-6-10-17/h7-8,11H,3-6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCJDMYHUYGAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2655269.png)
![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2655272.png)
![4-Methyl-2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2655276.png)




![4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2655283.png)
![1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2655284.png)

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2655288.png)
